N-methyl-3-oxopyrazolidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-oxopyrazolidine-1-carbothioamide, also known as MOMC, is an organic compound with the molecular formula C5H9N3OS . It has a molecular weight of 159.21 .
Molecular Structure Analysis
The linear formula of this compound is C5H9N3OS . For more detailed structural analysis, you may refer to resources that provide NMR, HPLC, LC-MS, UPLC data .Physical and Chemical Properties Analysis
This compound is a solid compound . For more detailed physicochemical property data, you may refer to resources that provide estimated data based on reliable QSPR and ANN .Scientific Research Applications
Chemical Synthesis and Reactivity
N-methyl-3-oxopyrazolidine-1-carbothioamide is involved in complex chemical reactions leading to the synthesis of various compounds. For instance, its derivatives have been prepared through reactions with amines and hydrazine, resulting in macrocyclization and the creation of thiosemicarbazone derivatives and macrocyclic thioureas. These processes are crucial for developing compounds with potential applications in materials science and pharmaceutical chemistry (Fukada et al., 1994).
Antimicrobial Properties
Research has indicated that this compound derivatives possess significant antibacterial activities. Novel derivatives synthesized through cyclization reactions have shown promise in combating bacterial infections, highlighting their potential as leads for developing new antibacterial agents (Pitucha et al., 2010).
Antifungal Applications
Synthesized derivatives of this compound have also demonstrated potent antifungal activities. Through earmark reactions, compounds have been developed to target fungal pathogens such as Aspergillus niger and Candida albicans, showcasing their utility in addressing fungal infections and diseases (Gupta & Gupta, 2016).
Anticancer Potential
The compound and its derivatives have been explored for their anticancer properties. Through efficient synthesis and molecular docking, certain derivatives have exhibited promising cytotoxic activities against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Computational studies further support these findings, indicating their binding affinities to cancer-related targets (Sayed et al., 2019).
Neuroprotective and Anticonvulsant Effects
Studies have also revealed the neuroprotective and anticonvulsant effects of this compound derivatives. These compounds have been synthesized and tested for their efficacy in seizure models, offering insights into their potential use in treating neurological disorders and epilepsy (Beyhan et al., 2017).
MAO-Inhibitory Activity
Furthermore, derivatives have been evaluated for their monoamine oxidase (MAO) inhibitory activity, which is relevant for treating depression and neurodegenerative diseases. Compounds designed as mycobactin analogs showed spectrum activity against MAO-A and MAO-B, highlighting their potential in psychiatric and neurological therapeutics (Jayaprakash et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-3-oxopyrazolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-6-5(10)8-3-2-4(9)7-8/h2-3H2,1H3,(H,6,10)(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPAKBBMPCPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.